molecular formula C11H12BrNO B2385137 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1784289-03-7

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B2385137
CAS RN: 1784289-03-7
M. Wt: 254.127
InChI Key: NAEJJHIXFHUNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinoline family, which has a wide range of uses in the fields of biochemistry, pharmacology and organic chemistry. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. In

Scientific Research Applications

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been studied for its potential applications in the fields of biochemistry, pharmacology and organic chemistry. In biochemistry, this compound has been studied for its potential use in the synthesis of various compounds, such as amino acids, peptides and proteins. In pharmacology, it has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. In organic chemistry, it has been studied for its potential use in the synthesis of various organic compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is also believed to act as an agonist of various G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one are not yet fully understood. However, it is believed that this compound may have potential therapeutic effects, such as the inhibition of certain enzymes and the activation of certain G-protein coupled receptors. It has also been suggested that this compound may have potential antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is not widely available and may be difficult to obtain in some regions. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects.

Future Directions

There are several potential future directions for 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and structure-activity relationships could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and availability could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is synthesized by two main methods. The first method involves the reaction of 4-bromo-2-methylbenzaldehyde with ethylenediamine in an aqueous solution. The second method involves the reaction of 4-bromo-2-methylbenzaldehyde with 4-dimethylaminopyridine in an aqueous solution. Both reactions result in the formation of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.

properties

IUPAC Name

7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEJJHIXFHUNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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